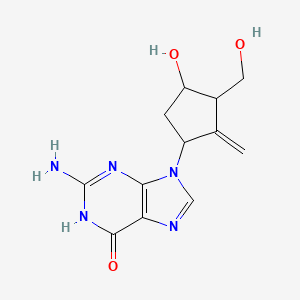

(1R,3S,4R)-4-ヒドロキシ-3-(ヒドロキシメチル)-2-メチレンシクロペンチル)-1H-プリン-6(9H)-オン 2-アミノ-9-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

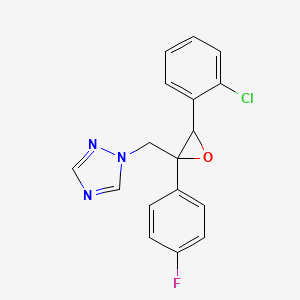

ent-Entecavir is an enantiomeric impurity of the antiviral drug Entecavir.

An isomer of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

科学的研究の応用

医薬品アッセイにおけるグリーンケミストリー

エンテカビル不純物07は、抗ウイルス薬のアッセイのためのグリーンケミストリー手法の開発に使用されます。 ある研究では、バルクおよび医薬品製剤中のエンテカビルの同定および定量化にフーリエ変換赤外分光法(FT-IR)を使用することが実証されました {svg_1}。このアプローチは、医薬品試験中の化学的危険性と廃棄物発生を削減することを目的とするグリーンケミストリーの原則に沿っています。

品質管理とバリデーション

エンテカビル不純物07は、抗ウイルス薬のアッセイを検証するための品質管理プロセスで使用されます。 バリデーションプロセスは、医薬品における人用医薬品の技術要求に関する国際調和会議(ICH)ガイドラインに従い、アッセイ方法の特異性、正確性、精密性を保証します {svg_2}.

作用機序

Target of Action

The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .

Mode of Action

Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . These activities include:

Biochemical Pathways

The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis . This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle .

Pharmacokinetics

The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function . Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min .

Result of Action

The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus . This can lead to a decrease in the viral load in patients with chronic hepatitis B infection .

Action Environment

The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance .

特性

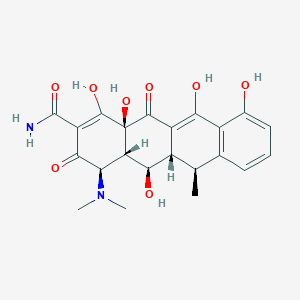

IUPAC Name |

2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-BWZBUEFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658124 |

Source

|

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188399-46-4 |

Source

|

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)